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Compound of Interest

Compound Name: 3-Bromo-7-methoxyquinoline

Cat. No.: B1592232 Get Quote

This guide provides an in-depth spectroscopic characterization of 3-Bromo-7-
methoxyquinoline, a key heterocyclic building block in medicinal chemistry and materials

science. For researchers, unambiguous structural confirmation is paramount. This document

offers a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS),

and infrared (IR) signatures, presenting a robust framework for its identification. To provide a

clearer understanding of substituent effects, the spectroscopic data is objectively compared

against the parent compound, 3-Bromoquinoline. All protocols and interpretations are grounded

in established principles to ensure scientific integrity and reproducibility.

Experimental Methodologies: A Protocol for
Confidence
The reliability of spectroscopic data hinges on meticulous experimental execution. The

following protocols represent standard, validated procedures for the characterization of small

organic molecules like 3-Bromo-7-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a

molecule.

Experimental Protocol:
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Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C

NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d

(CDCl₃), within a clean vial.[1] The solvent should contain tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm).

Transfer: Filter the solution to remove any particulates and transfer it into a 5 mm NMR tube

to a standard depth of ~4.5 cm.[1]

Instrument Setup: Insert the tube into the spectrometer. The instrument should be locked

onto the deuterium signal of the solvent and the magnetic field shimmed to ensure

homogeneity.

¹H NMR Acquisition: A standard 90° pulse is used. Multiple scans (typically 8 to 16) are co-

added to enhance the signal-to-noise ratio.[1]

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans is

required.[1]

Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier

transform, followed by phase correction and baseline correction. The chemical shift axis is

calibrated against the TMS signal.[1]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

through fragmentation and isotopic patterns.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Infusion: The solution is infused into an electrospray ionization (ESI) source at a low flow rate

(e.g., 5-10 µL/min).
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Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged

droplets, leading to the formation of gas-phase ions.

Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole),

which separates them based on their mass-to-charge ratio (m/z). The data is recorded as a

mass spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for

the presence of specific functional groups.

Experimental Protocol:

Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The IR spectrum is recorded by measuring the absorption of infrared radiation over a

range (typically 4000-400 cm⁻¹).

Background Subtraction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and

water vapor.

Spectroscopic Profile of 3-Bromo-7-
methoxyquinoline
The combination of NMR, MS, and IR data provides a unique spectroscopic "fingerprint" for 3-
Bromo-7-methoxyquinoline.

Caption: Molecular structure of 3-Bromo-7-methoxyquinoline.

¹H and ¹³C NMR Spectroscopy
The NMR spectra are definitive. The electron-withdrawing bromine atom at the C3 position and

the electron-donating methoxy group at the C7 position create a distinct pattern of chemical
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shifts.

Table 1: NMR Spectroscopic Data for 3-Bromo-7-methoxyquinoline in CDCl₃[2]

¹H NMR ¹³C NMR

Position δ (ppm) Multiplicity J (Hz)
Assignme

nt
δ (ppm)

Assignme

nt

H-2 8.76 d 2.2
Pyridine

Ring
159.9 C-7

H-4 8.15 d 2.2
Pyridine

Ring
150.4 C-2

H-5 7.55 d 9.1
Benzene

Ring
147.1 C-8a

H-8 7.32 d 2.5
Benzene

Ring
135.9 C-4

H-6 7.15 dd 8.8, 2.5
Benzene

Ring
126.9 C-5

OCH₃ 3.88 s -
Methoxy

Group
123.4 C-4a

119.9 C-6

113.6 C-3

106.3 C-8

| | | | | | 54.6 | OCH₃ |

Interpretation:

¹H NMR: The protons on the pyridine ring (H-2 and H-4) are the most deshielded, appearing

at 8.76 and 8.15 ppm, respectively, due to the inductive effect of the nitrogen atom.[1] The

methoxy group's protons appear as a sharp singlet at 3.88 ppm. The protons on the benzene
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ring (H-5, H-6, H-8) show characteristic splitting patterns reflecting their coupling

relationships.[2]

¹³C NMR: The carbon attached to the electronegative oxygen of the methoxy group (C-7) is

highly deshielded, resonating at 159.9 ppm. The carbon bearing the bromine (C-3) is found

at 113.6 ppm. The methoxy carbon itself appears at 54.6 ppm.[2]

Mass Spectrometry
The ESI mass spectrum provides unambiguous confirmation of the molecular weight and

elemental composition.

Table 2: Mass Spectrometry Data for 3-Bromo-7-methoxyquinoline[2]

Technique m/z (Observed) Assignment
Expected Molecular

Formula

| ESI | 238-240 | [M+H]⁺ | C₁₀H₈BrNO |

Interpretation: The mass spectrum displays a pair of peaks at m/z 238 and 240 with nearly

equal intensity.[2] This is the characteristic isotopic signature of a molecule containing one

bromine atom (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), confirming its presence and corresponding to the

protonated molecule [M+H]⁺.[1]

Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the key functional groups within the molecule.

Table 3: Key IR Absorption Bands for 3-Bromo-7-methoxyquinoline[2]
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Frequency (cm⁻¹) Intensity Assignment

2961 Medium Aromatic C-H Stretch

1620, 1581, 1491 Strong
C=C and C=N Aromatic Ring

Stretching

1261 Strong
Aryl-O (Methoxy) Asymmetric

Stretch

1027 Strong
Aryl-O (Methoxy) Symmetric

Stretch

| 796 | Strong | C-H Out-of-plane Bending |

Interpretation: The spectrum is dominated by strong absorptions in the 1620-1491 cm⁻¹ region,

characteristic of the quinoline ring's C=C and C=N stretching vibrations.[3] The prominent

bands at 1261 cm⁻¹ and 1027 cm⁻¹ are diagnostic for the aryl-ether linkage of the methoxy

group.[2]

Comparative Spectroscopic Analysis: The Impact of
the Methoxy Group
To understand the specific influence of the 7-methoxy group, we compare the data for 3-
Bromo-7-methoxyquinoline with that of its parent structure, 3-Bromoquinoline.

Caption: Workflow for comparative spectroscopic characterization.

NMR Comparison
The primary difference observed in the NMR spectra is the effect of the electron-donating

methoxy group on the chemical shifts of the benzene portion of the quinoline ring.

Table 4: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
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Proton Position
3-Bromo-7-

methoxyquinoline[2]
3-Bromoquinoline

Effect of 7-OCH₃

Group

H-2 8.76 ~8.9 Minor Shielding

H-4 8.15 ~8.2 Minor Shielding

H-5 7.55 ~7.8 Significant Shielding

H-6 7.15 ~7.6 Significant Shielding

| H-8 | 7.32 | ~8.1 | Significant Shielding |

Note: Approximate values for 3-Bromoquinoline are based on spectral data available in public

databases and general principles of quinoline chemistry.[1][4][5]

Comparative Interpretation: The methoxy group at C-7 is an activating, electron-donating

group. Through resonance, it increases the electron density on the benzene ring, particularly at

the ortho (C-6, C-8) and para (not applicable) positions. This increased electron density results

in a significant shielding effect, causing the signals for H-6 and H-8 in 3-Bromo-7-
methoxyquinoline to appear at a substantially higher field (lower ppm value) compared to

their counterparts in 3-Bromoquinoline. The effect on the pyridine ring protons (H-2, H-4) is

minimal as they are electronically more distant.

MS and IR Comparison
Mass Spectrometry: The molecular weight is the most direct point of comparison. 3-

Bromoquinoline has a molecular weight of 208.06 g/mol .[6] The [M+H]⁺ peak for 3-Bromo-
7-methoxyquinoline is observed at m/z 238, a difference of 30 mass units, perfectly

corresponding to the addition of a methoxy group (-OCH₃) in place of a hydrogen atom.

Infrared Spectroscopy: While 3-Bromoquinoline shows characteristic aromatic C-H and

C=C/C=N stretches, it lacks the strong, diagnostic aryl-ether C-O stretching bands found at

1261 cm⁻¹ and 1027 cm⁻¹ in the spectrum of 3-Bromo-7-methoxyquinoline.[2]

Conclusion
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The structural identity of 3-Bromo-7-methoxyquinoline is unequivocally established through a

multi-technique spectroscopic approach. Key identifying features include:

¹H NMR: Two distinct doublets for the pyridine protons (H-2, H-4) above 8.0 ppm and a

characteristic singlet for the methoxy group at approximately 3.88 ppm.

¹³C NMR: A signal for the C-7 carbon at ~159.9 ppm and the methoxy carbon at ~54.6 ppm.

Mass Spectrometry: A protonated molecular ion [M+H]⁺ exhibiting a characteristic 1:1

isotopic doublet at m/z 238 and 240.

IR Spectroscopy: Strong, characteristic aryl-ether C-O stretching vibrations around 1261

cm⁻¹ and 1027 cm⁻¹.

The comparison with 3-Bromoquinoline clearly demonstrates the electronic influence of the 7-

methoxy substituent, most notably the significant shielding observed in the ¹H NMR spectrum

for the protons on the benzenoid ring. This comprehensive dataset serves as a reliable

reference for researchers and professionals in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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